Cas no 81090-34-8 (4-Bromo-2-isopropylaniline)

4-Bromo-2-isopropylaniline is a halogenated aniline derivative featuring a bromo substituent at the 4-position and an isopropyl group at the 2-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular frameworks. The isopropyl group contributes steric hindrance, influencing regioselectivity in further functionalization. With high purity and stability, 4-Bromo-2-isopropylaniline is a reliable building block for researchers in medicinal and materials chemistry.
4-Bromo-2-isopropylaniline structure
4-Bromo-2-isopropylaniline structure
Product Name:4-Bromo-2-isopropylaniline
CAS No:81090-34-8
MF:C9H12BrN
MW:214.102281570435
MDL:MFCD11845955
CID:1118146
PubChem ID:22271937
Update Time:2025-10-23

4-Bromo-2-isopropylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-BROMO-2-ISO PROPYL aniline
    • 4-bromo-2-isopropylbenzenamine
    • 4-bromo-2-propan-2-ylaniline
    • 4-bromo-2-iso-propyl-phenylamine
    • 4-bromo-2-isopropyl-phenylamine
    • DTXSID30624132
    • 4-Bromo-2-isopropylaniline
    • EN300-120066
    • Benzenamine, 4-bromo-2-(1-methylethyl)-
    • AKOS000113680
    • N12218
    • 81090-34-8
    • CS-0196120
    • SCHEMBL283021
    • PDLOJYJGXWKSQW-UHFFFAOYSA-N
    • 4-bromo-2-(propan-2-yl)aniline
    • FT-0729403
    • MFCD11845955
    • DA-39929
    • SY143811
    • 4-BroMo-2-isopropyl aniline
    • MDL: MFCD11845955
    • Inchi: 1S/C9H12BrN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3
    • InChI Key: PDLOJYJGXWKSQW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)C(C)C)N

Computed Properties

  • Exact Mass: 213.01531g/mol
  • Monoisotopic Mass: 213.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų

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4-Bromo-2-isopropylaniline Suppliers

Amadis Chemical Company Limited
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(CAS:81090-34-8)4-Bromo-2-isopropylaniline
Order Number:A1177315
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:36
Price ($):196.0/687.0
Email:sales@amadischem.com

4-Bromo-2-isopropylaniline Related Literature

Additional information on 4-Bromo-2-isopropylaniline

Research Briefing on 4-Bromo-2-isopropylaniline (CAS: 81090-34-8) and Its Applications in Chemical Biology and Pharmaceutical Research

4-Bromo-2-isopropylaniline (CAS: 81090-34-8) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This briefing provides an overview of the latest research advancements related to this compound, focusing on its chemical properties, synthetic applications, and potential biological activities.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-Bromo-2-isopropylaniline as a precursor for the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) in cancer cells. The study demonstrated that derivatives of this compound exhibited promising inhibitory effects on the p53-MDM2 interaction, a critical pathway in tumor suppression. The findings suggest that 4-Bromo-2-isopropylaniline-based compounds could serve as potential candidates for anticancer drug development.

Another recent investigation, reported in ACS Chemical Biology, focused on the antimicrobial properties of 4-Bromo-2-isopropylaniline derivatives. The study revealed that certain analogs of this compound displayed potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, highlighting its potential as a scaffold for designing new antibiotics.

From a synthetic chemistry perspective, advancements in the catalytic functionalization of 4-Bromo-2-isopropylaniline have been reported. A 2022 paper in Organic Letters described a palladium-catalyzed cross-coupling reaction that enables the efficient introduction of diverse functional groups at the bromine position. This methodology expands the utility of 4-Bromo-2-isopropylaniline as a versatile building block for constructing complex molecular architectures in drug discovery programs.

Ongoing research efforts are also exploring the pharmacokinetic properties of 4-Bromo-2-isopropylaniline derivatives. Preliminary data from in vivo studies indicate that certain modifications to the isopropyl group can significantly improve metabolic stability and oral bioavailability, addressing previous limitations in drug development applications. These findings were presented at the 2023 American Chemical Society National Meeting and are currently under peer review.

In conclusion, 4-Bromo-2-isopropylaniline (CAS: 81090-34-8) continues to emerge as a valuable chemical entity in pharmaceutical research. Its versatility as a synthetic intermediate and the promising biological activities of its derivatives make it a compound of significant interest for future drug discovery efforts. Researchers are encouraged to explore its potential in addressing unmet medical needs, particularly in the areas of cancer therapy and antimicrobial resistance.

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Amadis Chemical Company Limited
(CAS:81090-34-8)4-Bromo-2-isopropylaniline
A1177315
Purity:99%/99%
Quantity:5g/25g
Price ($):196.0/687.0
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